![molecular formula C18H24ClN7O3 B2588321 ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate CAS No. 1049391-88-9](/img/structure/B2588321.png)
ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include a piperazine ring, a tetrazole ring, and a carboxamide group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. Piperazine derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Ethyl 3-(4-chlorophenyl)propanoate has been investigated for its antimicrobial potential. Researchers explore its effectiveness against bacteria, fungi, and other microorganisms. The compound’s structural features, including the chlorophenyl group and the piperazine moiety, contribute to its bioactivity. Studies aim to understand its mode of action and potential clinical applications in treating infections .
- The tetrazole ring in the compound suggests possible anti-inflammatory effects. Researchers investigate its ability to modulate inflammatory pathways, potentially providing therapeutic options for conditions such as arthritis, asthma, and autoimmune diseases. Preclinical studies and in vitro assays help elucidate its mechanisms of action .
- Piperazine derivatives often interact with CNS receptors. Ethyl 3-(4-chlorophenyl)propanoate may exhibit neuroactive properties. Researchers explore its potential as an analgesic, anxiolytic, or antipsychotic agent. Animal models and receptor binding studies contribute to understanding its effects on neurotransmitter systems .
- Medicinal chemists use this compound as a scaffold for designing novel drugs. By modifying its functional groups, they create analogs with improved pharmacokinetic properties and target specificity. Computational modeling and structure-activity relationship (SAR) studies guide drug optimization .
- The synthesis of ethyl 3-(4-chlorophenyl)propanoate involves several steps, including tetrazole formation and piperazine coupling. Organic chemists study these reactions for their efficiency, scalability, and regioselectivity. Insights gained from this compound contribute to the development of new synthetic methodologies .
- Researchers explore the use of this compound in bioconjugation strategies. Its piperazine group can serve as a linker for attaching biomolecules (e.g., peptides, antibodies) to surfaces or other molecules. Additionally, the chlorophenyl moiety allows for fluorescent or radiolabeled derivatives, aiding in imaging studies and drug delivery applications .
Antimicrobial Activity
Anti-Inflammatory Properties
Central Nervous System (CNS) Effects
Chemical Biology and Drug Design
Synthetic Methodology
Bioconjugation and Labeling
Mechanism of Action
Target of action
Compounds with a piperazine nucleus are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate” might interact with similar targets.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7O3/c1-2-29-17(27)7-8-20-18(28)25-11-9-24(10-12-25)13-16-21-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEDBYNOVRBDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate |
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